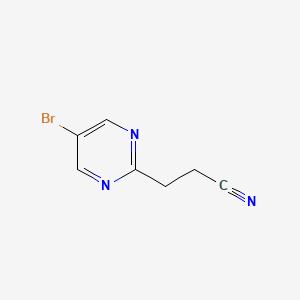![molecular formula C10H10O5 B13586593 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13586593.png)
2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H10O4. It is characterized by the presence of a hydroxy group, a methoxycarbonyl group, and a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid typically involves the reaction of 4-(methoxycarbonyl)benzaldehyde with a suitable nucleophile under controlled conditions. One common method is the use of a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of 2-oxo-2-[4-(methoxycarbonyl)phenyl]acetic acid.
Reduction: Formation of 2-hydroxy-2-[4-(hydroxymethyl)phenyl]acetic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyphenylacetic acid: Similar structure but lacks the methoxycarbonyl group.
2-Methoxyphenylacetic acid: Similar structure but lacks the hydroxy group.
Phenylacetic acid: Lacks both the hydroxy and methoxycarbonyl groups.
Uniqueness: 2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both the hydroxy and methoxycarbonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-hydroxy-2-(4-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-15-10(14)7-4-2-6(3-5-7)8(11)9(12)13/h2-5,8,11H,1H3,(H,12,13) |
InChI-Schlüssel |
GMTMPFVDKZZQMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)


![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)




![2-Amino-1-[4-(1-methylethoxy)phenyl]ethanone](/img/structure/B13586551.png)
![N-[(3,5-difluorophenyl)methyl]hydroxylamine](/img/structure/B13586552.png)
![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride](/img/structure/B13586554.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13586559.png)
